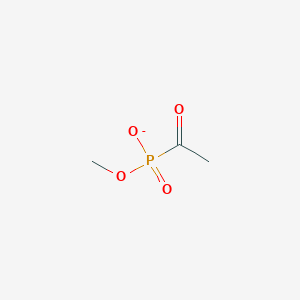

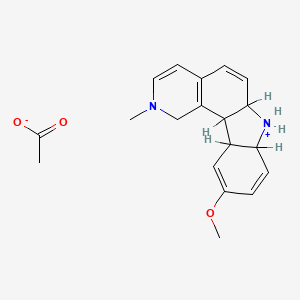

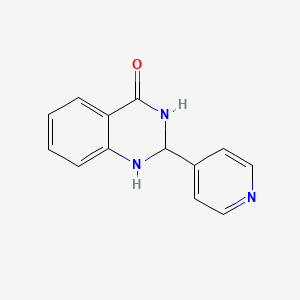

![molecular formula C15H10N2O B1197452 Isoindolo[1,2-b]quinazolin-12(10h)-one CAS No. 35970-06-0](/img/structure/B1197452.png)

Isoindolo[1,2-b]quinazolin-12(10h)-one

Descripción general

Descripción

Isoindolo[1,2-b]quinazolin-12(10h)-one is a chemical compound that has been the subject of various studies . It is related to batracylin, a compound with pharmacological activity .

Synthesis Analysis

The synthesis of isoindolo[1,2-b]quinazolin-12(10h)-one has been developed using commercially available 2-bromoanilines and 2-bromobenzyl amines . This process is assisted by a palladium catalyst and results in good yields .Molecular Structure Analysis

The molecular structure of isoindolo[1,2-b]quinazolin-12(10h)-one is complex and involves the condensation of an isoindole ring with quinoline and isoquinoline fragments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindolo[1,2-b]quinazolin-12(10h)-one are highly selective . Two molecules of CO are incorporated into the substrates selectively .Aplicaciones Científicas De Investigación

Antitumor Activity : Isoindolo[1,2-b]quinazolines, including analogues like 10,12-dihydro-7,8-methylenedioxyisoindolo[1,2-b]quinazolin-12(10H)-one, have shown inhibitory activities against HL-60 cell lines and induction of topoisomerase II-mediated DNA cleavage activities, indicating potential as antitumor compounds (Luo et al., 1993).

Synthesis and Pharmacological Evaluation : Studies on isoindolo[1,2-b]quinazolin-12(10H)-ones related to batracylin, an antitumor agent, have been conducted. These compounds retained the ability to inhibit topoisomerase II and showed cytotoxicity to leukemia cells, though they were less active than batracylin (Meegalla et al., 1994).

Chemical Synthesis Methodologies : Innovative synthesis methods for isoindolo[1,2-b]quinazolin-10(12H)-ones have been developed. For example, a palladium-catalyzed procedure for synthesizing these compounds from commercially available materials, incorporating two molecules of CO selectively, has been reported (Shen et al., 2015).

DNA Damage and Topoisomerase Inhibition : Batracylin, a derivative of isoindolo[1,2-b]quinazolin-12(10H)-one, has been identified as a dual inhibitor of DNA topoisomerases I and II. It induces DNA damage, evidenced by DNA-protein cross-links and single-strand breaks, suggesting its potential as an anticancer agent (Rao et al., 2007).

Efficient Synthesis Techniques : Other efficient synthesis techniques for isoindolo[1,2-b]quinazolin-10(12H)-ones include methods using rhodium-catalysis, which offer wide substrate tolerance and mild conditions, providing an alternative for the structural elaboration of quinazoline compounds (Lou et al., 2018).

Mecanismo De Acción

While the exact mechanism of action of isoindolo[1,2-b]quinazolin-12(10h)-one is not specified in the retrieved papers, it is related to batracylin . The acute toxicity of batracyclin has been associated with the formation of its N-acetyl metabolite, which is a potent inducer of unscheduled DNA synthesis in rat hepatocytes .

Propiedades

IUPAC Name |

10H-isoindolo[1,2-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-13-8-4-1-5-10(13)9-17(14)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERDZZROLGGPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=C3N1C(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957395 | |

| Record name | Isoindolo[1,2-b]quinazolin-12(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindolo[1,2-b]quinazolin-12(10h)-one | |

CAS RN |

35970-06-0 | |

| Record name | 8-Desaminobatracylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035970060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoindolo[1,2-b]quinazolin-12(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)

![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)

![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)